molecular formula C21H27N5O3 B4462127 4-{6-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine

4-{6-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine

Cat. No.: B4462127
M. Wt: 397.5 g/mol
InChI Key: HCTKVVQTCUKVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{6-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is a complex organic compound with a unique structure that includes a morpholine ring, a pyrimidine ring, and a piperazine ring substituted with a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 4-(4-Methoxybenzoyl)piperazine: This intermediate is synthesized by reacting piperazine with 4-methoxybenzoyl chloride under basic conditions.

    Formation of 2-Methylpyrimidine Derivative: The next step involves the synthesis of a 2-methylpyrimidine derivative, which can be achieved through various methods, including the reaction of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves the coupling of the 4-(4-methoxybenzoyl)piperazine with the 2-methylpyrimidine derivative in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-{6-[4-(4-Hydroxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine.

    Reduction: Formation of 4-{6-[4-(4-Methoxybenzyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{6-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{6-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group may play a crucial role in binding to these targets, while the piperazine and pyrimidine rings contribute to the overall stability and specificity of the interaction. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile: Shares the methoxybenzoyl piperazine moiety but differs in the rest of the structure.

    6-[4-(4-Methoxybenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one: Contains a similar piperazine ring but with a different core structure.

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Similar piperazine substitution but with different functional groups.

Uniqueness

4-{6-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is unique due to its combination of a morpholine ring, a pyrimidine ring, and a methoxybenzoyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-16-22-19(15-20(23-16)25-11-13-29-14-12-25)24-7-9-26(10-8-24)21(27)17-3-5-18(28-2)6-4-17/h3-6,15H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTKVVQTCUKVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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